2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a combination of chloro, fluoro, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Benzamide Core: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with an appropriate amine to form the benzamide core.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Attachment of the Nitro Group: The nitro group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Final Assembly: The final compound is assembled by linking the triazole and benzamide cores through a sulfanyl bridge, using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfanyl and nitro groups.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity by forming stable complexes. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: Shares the chloro and fluoro substituents but lacks the triazole and nitro groups.
2-chloro-6-fluorobenzylamine: Similar structure but with an amine group instead of the benzamide core.
4-(2-chloro-6-fluorobenzyl)oxy-3-methoxybenzaldehyde: Contains the chloro and fluoro groups but has a different core structure.
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules known for their diverse biological activities. The structural formula can be broken down into key functional groups that contribute to its pharmacological properties:
- Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and influence receptor binding.
- Triazole Ring : Known for its role in antifungal and anticancer activities.
- Carbamoyl Group : Often associated with increased bioactivity and solubility.
Structural Formula
The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole moiety has been shown to inhibit certain enzymes involved in cell proliferation.
- Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, compounds with triazole rings have demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
Study 1: Anticancer Efficacy
A study investigated the effects of a structurally similar compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, suggesting potential for therapeutic application in oncology .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related triazole compounds against Staphylococcus aureus. The results demonstrated that these compounds inhibited bacterial growth effectively, indicating their potential as novel antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N6O4S/c25-16-4-3-6-18(27)22(16)23(35)28-12-20-30-31-24(32(20)14-8-10-15(11-9-14)33(36)37)38-13-21(34)29-19-7-2-1-5-17(19)26/h1-11H,12-13H2,(H,28,35)(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYFPGUWNUYDNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=C(C=CC=C4Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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